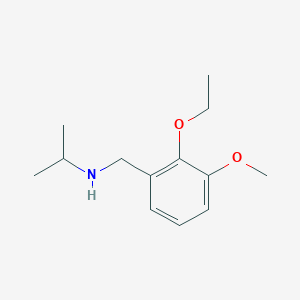
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine, also known as EMA-2, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has gained interest in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(2-ethoxy-3-methoxybenzyl)propan-2-amine is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. It has been reported to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain. It has also been reported to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. This compound has been shown to have analgesic effects in animal models of pain. It has also been reported to have antidepressant effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It has also been reported to have low toxicity in animal studies. However, there are some limitations to using this compound in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. It also has a short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxy-3-methoxybenzyl)propan-2-amine. One potential direction is to investigate its potential as a treatment for depression and anxiety in human clinical trials. Another potential direction is to investigate its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis method of N-(2-ethoxy-3-methoxybenzyl)propan-2-amine involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with ethoxyacetaldehyde in the presence of sodium borohydride. The resulting product is then reduced with lithium aluminum hydride to obtain this compound. This synthesis method has been reported in the literature and has been used by several researchers to obtain this compound for their experiments.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine has been studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and antidepressant effects. Several studies have been conducted to investigate its potential as a treatment for various conditions such as depression, anxiety, and chronic pain. This compound has also been studied for its potential as a neuroprotective agent.
Eigenschaften
Molekularformel |
C13H21NO2 |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-5-16-13-11(9-14-10(2)3)7-6-8-12(13)15-4/h6-8,10,14H,5,9H2,1-4H3 |
InChI-Schlüssel |
MQUNCWOVTISCRF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1OC)CNC(C)C |
Kanonische SMILES |
CCOC1=C(C=CC=C1OC)CNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)

![4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262600.png)